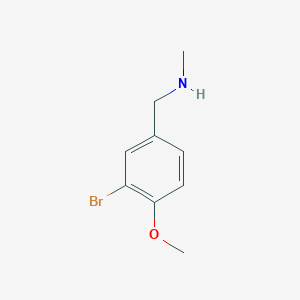
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine, also known as BMM, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 855272-08-1
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
The presence of the bromine and methoxy groups in the phenyl ring suggests potential interactions with biological targets, influencing its biological activity.
This compound is hypothesized to exert its effects through several mechanisms:
- Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting serotonin or dopamine pathways, which are crucial in mood regulation and neuropharmacology.
- Enzyme Modulation : The compound could influence enzyme activity related to metabolic pathways, possibly affecting drug metabolism or synthesis of bioactive compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to BMM exhibit notable anticancer properties. For instance, derivatives with methoxy groups have shown significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| BMM | A549 | <0.01 |
| CA-4 | A549 | 0.05 |
GI50 values indicate the concentration required to inhibit cell growth by 50%.
In a comparative study, BMM showed a GI50 value lower than many known anticancer agents, suggesting it may be a potent candidate for further development.
Neuroprotective Effects
The neuroprotective potential of BMM has also been explored. In vitro studies demonstrated that it could mitigate oxidative stress-induced neuronal damage, which is pivotal in neurodegenerative diseases.
Case Studies
-
Study on Antiproliferative Effects :
A study conducted on various substituted phenylmethanamines indicated that BMM significantly inhibited cell proliferation in human myeloid leukemia cell lines (HL-60 and U937). The mechanism involved apoptosis induction as evidenced by increased caspase-3 activation. -
Neuroprotection in Animal Models :
In a murine model of Alzheimer's disease, BMM administration resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJHBPONDSZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















